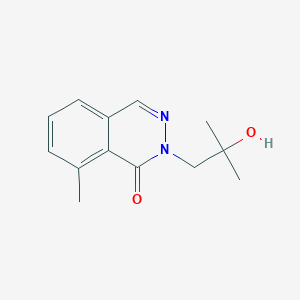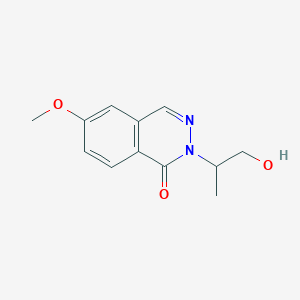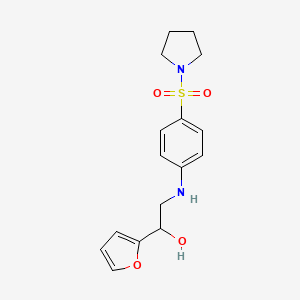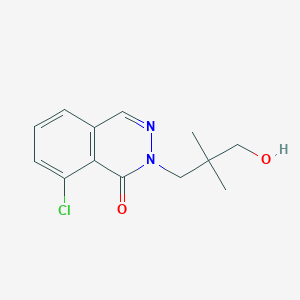
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a hydroxy-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one typically involves the reaction of 8-methylphthalazin-1-one with 2-hydroxy-2-methylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the phthalazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or other reducing agents in anhydrous conditions.
Substitution: Various halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy-methylpropyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phthalazinone core may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Shares the hydroxy-methylpropyl group but lacks the phthalazinone core.
2-Hydroxy-2-methylpropiophenone: Contains a similar hydroxy-methylpropyl group but with a different aromatic core.
2-Hydroxy-2-methylpropanal: Another compound with a hydroxy-methylpropyl group but with an aldehyde functional group.
Uniqueness
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one is unique due to the combination of the phthalazinone core and the hydroxy-methylpropyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)-8-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-4-6-10-7-14-15(8-13(2,3)17)12(16)11(9)10/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNNARLZELCQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN(C2=O)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-bromo-2-methylpyridin-4-yl)amino]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7417048.png)
![N-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)-5-azaspiro[3.5]nonan-8-amine](/img/structure/B7417054.png)
![N-[[1-(1H-benzimidazol-2-ylmethyl)triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7417055.png)
![4-(Methoxymethyl)-1-[(1-methylsulfonylcyclohexyl)methyl]triazole](/img/structure/B7417066.png)
![2-[[4-(methoxymethyl)triazol-1-yl]methyl]-1H-benzimidazole](/img/structure/B7417068.png)
![(3R)-3-methyl-4-[[1-[2-(6-methylpyridin-2-yl)ethyl]triazol-4-yl]methyl]morpholine](/img/structure/B7417080.png)

![3-(3-Hydroxy-2,2-dimethylpropyl)thieno[3,4-d]pyridazin-4-one](/img/structure/B7417085.png)


![2-N-[(5-bromofuran-2-yl)methyl]-2-N-methyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7417107.png)
![3-Bromo-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417116.png)
![7-(1,3-Dimethoxypropan-2-yl)-5-methyl-6,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B7417129.png)
![4-(2-Methylpyrazol-3-yl)-1-[2-(oxolan-3-yloxy)ethyl]triazole](/img/structure/B7417138.png)
